molecular formula C27H34NOP B1591543 N-(Dicyclohexylphosphino)-2-(2'-methoxyphenyl)indole CAS No. 947402-60-0

N-(Dicyclohexylphosphino)-2-(2'-methoxyphenyl)indole

Cat. No. B1591543
M. Wt: 419.5 g/mol
InChI Key: CVYNBXIELBXSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole” is a chemical compound with the CAS Number: 947402-60-0 . It has a molecular weight of 419.55 . The IUPAC name for this compound is 1-(dicyclohexylphosphino)-2-(2-methoxyphenyl)-1H-indole .


Synthesis Analysis

This compound is a ligand suitable for various coupling reactions such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .


Molecular Structure Analysis

The molecular structure of “N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole” can be represented by the InChI code: 1S/C27H34NOP/c1-29-27-19-11-9-17-24(27)26-20-21-12-8-10-18-25(21)28(26)30(22-13-4-2-5-14-22)23-15-6-3-7-16-23/h8-12,17-20,22-23H,2-7,13-16H2,1H3 .


Chemical Reactions Analysis

As a ligand, “N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole” can participate in various coupling reactions such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 419.54 . It is a solid at room temperature . The storage temperature is 28 C .

Scientific Research Applications

    Asymmetric Hydrogenation

    • Field : Chemistry
    • Application : This compound could potentially be used in asymmetric hydrogenation, a process that involves the use of first-row transition metals .
    • Method : The catalytic behavior of 3d metals is significantly different from that of 4d and 5d metals. The replacement of noble metals with first-row transition metals has encountered challenges such as different reaction mechanisms and unexpected deactivation of the catalyst .
    • Results : The potential involvement of a single-electron process has been the most notorious feature of first-row metals. This review aims to give readers a picture of how first-row transition metals catalyze hydrogenation reactions and the corresponding enantioinduction models .

    Plant Chemical Defense

    • Field : Botany
    • Application : Diterpenoid compounds, which may be structurally similar to the compound you mentioned, have been found to play a role in plant chemical defense .
    • Method : Researchers found that silencing two cytochrome P450s involved in diterpene biosynthesis in the wild tobacco Nicotiana attenuata causes severe autotoxicity symptoms that result from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives .
    • Results : The diterpenes’ defensive function is achieved by inhibiting herbivore sphingolipid biosynthesis through postingestive backbone hydroxylation products .

    Drug Discovery

    • Field : Pharmacology

    Material Science

    • Field : Material Science

    Organic Synthesis

    • Field : Organic Chemistry

    Catalysis

    • Field : Catalysis

Safety And Hazards

The safety and hazards of “N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole” are not specified in the available data. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

dicyclohexyl-[2-(2-methoxyphenyl)indol-1-yl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34NOP/c1-29-27-19-11-9-17-24(27)26-20-21-12-8-10-18-25(21)28(26)30(22-13-4-2-5-14-22)23-15-6-3-7-16-23/h8-12,17-20,22-23H,2-7,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYNBXIELBXSRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC3=CC=CC=C3N2P(C4CCCCC4)C5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587784
Record name 1-(Dicyclohexylphosphanyl)-2-(2-methoxyphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Dicyclohexylphosphino)-2-(2'-methoxyphenyl)indole

CAS RN

947402-60-0
Record name 1-(Dicyclohexylphosphanyl)-2-(2-methoxyphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Dicyclohexylphosphino)-2-(2'-methoxyphenyl)indole
Reactant of Route 2
Reactant of Route 2
N-(Dicyclohexylphosphino)-2-(2'-methoxyphenyl)indole
Reactant of Route 3
Reactant of Route 3
N-(Dicyclohexylphosphino)-2-(2'-methoxyphenyl)indole
Reactant of Route 4
Reactant of Route 4
N-(Dicyclohexylphosphino)-2-(2'-methoxyphenyl)indole
Reactant of Route 5
Reactant of Route 5
N-(Dicyclohexylphosphino)-2-(2'-methoxyphenyl)indole
Reactant of Route 6
Reactant of Route 6
N-(Dicyclohexylphosphino)-2-(2'-methoxyphenyl)indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.